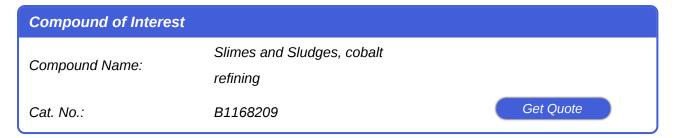


# Application Notes and Protocols for Reductive Ammonia Leaching of Cobalt from Slags

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of cobalt from industrial slags using reductive ammonia leaching. This hydrometallurgical technique offers a selective and environmentally conscious alternative to traditional acid leaching methods. The following sections detail the underlying principles, experimental procedures, and expected outcomes based on current research.

# **Principle and Advantages**

Reductive ammonia leaching is a hydrometallurgical process designed to selectively extract valuable metals like cobalt and nickel from various feed materials, including industrial slags. The core principle involves the use of an aqueous ammonia-ammonium salt solution as a lixiviant (leaching agent) in the presence of a reducing agent.

The process leverages the ability of ammonia (NH<sub>3</sub>) to form stable, soluble amine complexes with cobalt(II) and nickel(II) ions, effectively bringing them into the solution. The chemical equations are as follows:

- Cobalt Complexation: Co<sup>2+</sup> + nNH<sub>3</sub> → [Co(NH<sub>3</sub>)<sub>n</sub>]<sup>2+</sup>[1]
- Nickel Complexation: Ni<sup>2+</sup> + nNH<sub>3</sub> → [Ni(NH<sub>3</sub>)<sub>n</sub>]<sup>2+</sup>[1]



A critical aspect of this process is the reduction of cobalt(III) species, which may be present in the slag, to the more readily leachable cobalt(II) state. This is achieved by introducing a reducing agent into the leaching system. Common reducing agents include sulfites such as sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) or ammonium sulfite ((NH<sub>4</sub>)<sub>2</sub>SO<sub>3</sub>). The reductive leaching environment is crucial for achieving high extraction efficiencies.

### Key Advantages:

- Selectivity: Ammonia-based leaching is highly selective for cobalt, nickel, and copper, leaving behind common gangue minerals like iron, manganese, and silicates. This simplifies downstream purification processes.[2][3]
- Environmental Benefits: The reagents, particularly ammonia and ammonium salts, can be regenerated and recycled, minimizing waste and reducing operational costs.[4] The process also avoids the generation of large volumes of acidic waste.
- Reduced Acid Consumption: Unlike acid leaching, this method significantly reduces the
  consumption of acids, which is a major operational cost and environmental concern in
  traditional hydrometallurgy.[1]

# **Experimental Protocols**

The following protocols are generalized methodologies based on established research. Researchers should optimize these parameters for their specific slag composition and experimental setup.

## **Materials and Reagents**

- Cobalt-containing slag (ground to a fine particle size, e.g., 45-75 μm)[4]
- Ammonia solution (NH₃·H₂O)
- Ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>) or Ammonium carbonate ((NH<sub>4</sub>)<sub>2</sub>CO<sub>3</sub>)
- Reducing agent: Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) or Ammonium sulfite ((NH<sub>4</sub>)<sub>2</sub>SO<sub>3</sub>)
- Deionized water



Standard analytical reagents for determining metal concentrations

## **Equipment**

- Glass reactor with a reflux condenser, mechanical stirrer, and temperature controller[5]
- · Heating mantle or water bath
- pH meter
- Filtration apparatus (e.g., vacuum filtration)
- Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectrometry AAS or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES)

### **Leaching Procedure**

- Slag Preparation: The slag should be crushed and ground to a fine powder to increase the surface area for leaching. A particle size range of 45-75 µm is often effective.[4]
- Leaching Solution Preparation: Prepare the leaching solution by dissolving the desired amounts of ammonia, ammonium salt, and the reducing agent in deionized water. The concentrations of these reagents are critical process parameters.
- Leaching Reaction:
  - Place the prepared leaching solution into the glass reactor.
  - Heat the solution to the desired temperature and maintain it using the temperature controller.
  - Add the ground slag to the reactor to achieve the desired solid-to-liquid ratio.
  - Begin agitation at a constant rate (e.g., 400 rpm) to ensure the slag particles remain suspended in the solution.[4][5]
  - Maintain the reaction for the specified duration (e.g., 2-6 hours).



- Solid-Liquid Separation: After the leaching period, separate the pregnant leach solution (containing the dissolved cobalt) from the solid residue by filtration.
- Analysis: Analyze the concentration of cobalt and other metals in the pregnant leach solution using AAS or ICP-OES to determine the leaching efficiency.

## **Quantitative Data Summary**

The efficiency of reductive ammonia leaching is influenced by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Optimal Conditions for Cobalt Leaching from Various Feed Materials



Parameter	Slag/Ore	Optimal Value	Leaching Efficiency (%)	Reference
Leaching Agent	Nickel and Cobalt Slag	NH3·H2O and (NH4)2SO3·H2O	Co: 89.24%	[1]
High-Silicon Low-Grade Co Ore	(NH4)2SO4 (300 g/L)	Co: 95.61%	[4]	
Spent Lithium- Ion Batteries	NH <sub>3</sub> ·H <sub>2</sub> O and (NH <sub>4</sub> ) <sub>2</sub> SO <sub>3</sub>	Co: 99.1%	[6]	
Reductant Dosage	High-Silicon Low-Grade Co Ore	0.7 g Na₂SO₃	-	[4]
Temperature	High-Silicon Low-Grade Co Ore	353 K (80°C)	-	[4]
Oxidized Copper-Cobalt Ore	80°C	Co: 85%	[3]	
Reaction Time	High-Silicon Low-Grade Co Ore	4 hours	-	[4]
Oxidized Copper-Cobalt Ore	60 minutes	-	[3]	
Liquid-to-Solid Ratio	High-Silicon Low-Grade Co Ore	6 mL/g	-	[4]
Ammonia Concentration	Spent LCO Black Mass	4.0 M	-	[5]
Ammonium Salt Concentration	Spent LCO Black Mass	1.5 M (NH4)2SO4	-	[5]

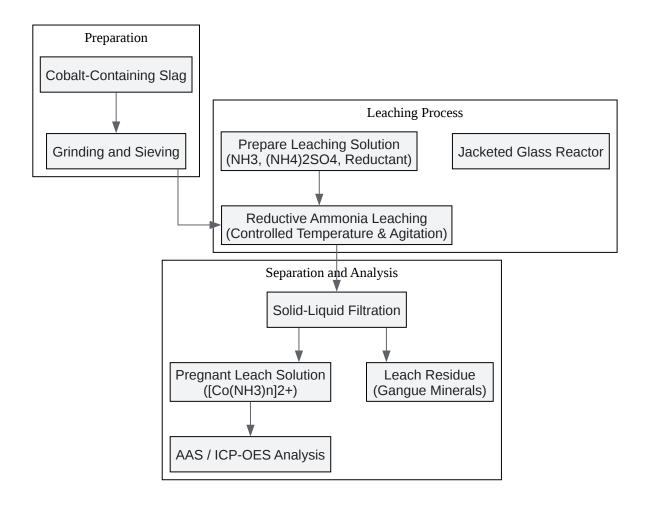


Table 2: Comparison of Leaching Efficiencies with Different Lixiviants

Lixiviant	Feed Material	Cobalt Leaching Efficiency (%)	Reference
Ammonia Water (7 mol/L)	High-Silicon Low- Grade Co Ore	Lower than (NH <sub>4</sub> ) <sub>2</sub> SO <sub>4</sub>	[4]
(NH <sub>4</sub> ) <sub>2</sub> SO <sub>4</sub> solution (300 g/L)	High-Silicon Low- Grade Co Ore	Higher than Ammonia Water	[4]

# Visual Representations Experimental Workflow



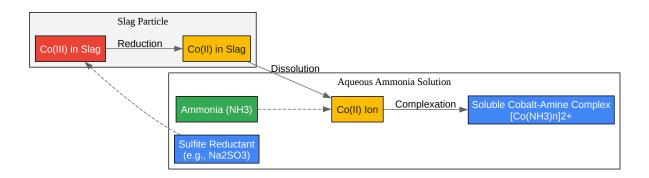


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Caption: Workflow for reductive ammonia leaching of cobalt from slags.

## **Chemical Pathway**





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Caption: Chemical pathway for cobalt extraction via reductive ammonia leaching.

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